1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide
CAS No.: 34122-57-1
Cat. No.: VC5963115
Molecular Formula: C4H10BrN3
Molecular Weight: 180.049
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34122-57-1 |
---|---|
Molecular Formula | C4H10BrN3 |
Molecular Weight | 180.049 |
IUPAC Name | 1-methyl-4,5-dihydroimidazol-2-amine;hydrobromide |
Standard InChI | InChI=1S/C4H9N3.BrH/c1-7-3-2-6-4(7)5;/h2-3H2,1H3,(H2,5,6);1H |
Standard InChI Key | MHWCDQADKQTWOZ-UHFFFAOYSA-N |
SMILES | CN1CCN=C1N.Br |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound consists of a 4,5-dihydroimidazole backbone, where the imidazole ring is partially saturated at the 4,5-positions. A methyl group (-CH₃) occupies the 1-position, while an amine (-NH₂) group is attached to the 2-position. The hydrobromide salt form arises from protonation of the amine by hydrobromic acid (HBr), yielding the cationic species [C₄H₉N₃]⁺ paired with a bromide anion (Br⁻) . Key structural identifiers include:
Property | Value | Source |
---|---|---|
SMILES | CN1CCN=C1N.Br | |
InChIKey | MHWCDQADKQTWOZ-UHFFFAOYSA-N | |
IUPAC Name | 1-methyl-4,5-dihydroimidazol-2-amine; hydrobromide |
Comparative Analysis with Analogues
The base compound, 4,5-dihydro-1H-imidazol-2-amine (CAS 19437-45-7), lacks the methyl group and hydrobromide counterion. This structural difference significantly alters physicochemical properties:
Property | 1-Methyl-4,5-dihydro-1H-imidazol-2-amine HBr | 4,5-Dihydro-1H-imidazol-2-amine |
---|---|---|
Molecular Formula | C₄H₁₀BrN₃ | C₃H₇N₃ |
Molecular Weight (g/mol) | 180.05 | 85.11 |
Density (g/cm³) | Not reported | 1.47 |
Boiling Point (°C) | Not reported | 178.3 |
Flash Point (°C) | Not reported | 61.6 |
The addition of the methyl group increases molecular weight by 111% and likely enhances lipid solubility, impacting biodistribution in pharmacological applications .
Synthesis and Manufacturing
Synthetic Pathways
While explicit literature on the synthesis of 1-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide remains scarce, analogous imidazoline derivatives are typically prepared through:
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Cyclocondensation Reactions: Ethylenediamine derivatives react with nitriles or orthoesters under acidic conditions to form the imidazoline ring .
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Methylation Strategies: Quaternization of the parent amine using methyl bromide or iodomethane, followed by anion exchange to hydrobromide.
A hypothetical synthesis route could involve:
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Formation of 4,5-dihydro-1H-imidazol-2-amine via cyclization of N-(2-aminoethyl)guanidine .
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N-methylation using methyl bromide in anhydrous ethanol.
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Salt formation with concentrated HBr.
Industrial-Scale Production Challenges
Key manufacturing considerations include:
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Purification Difficulties: The polar nature of the compound necessitates advanced crystallization techniques.
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Bromide Contamination: Residual bromide ions may complicate pharmaceutical applications requiring strict ion balance.
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Stability Issues: The hydrobromide salt shows hygroscopic tendencies, demanding controlled humidity during processing.
Physicochemical Properties
Spectral Characteristics
Predicted collision cross-section (CCS) values from ion mobility spectrometry:
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 100.08693 | 117.8 |
[M+Na]⁺ | 122.06887 | 128.1 |
[M-H]⁻ | 98.072374 | 118.6 |
These CCS values suggest a compact molecular structure with limited conformational flexibility, consistent with the constrained imidazoline ring system .
Solubility and Partitioning
Though experimental solubility data remains unpublished, computational predictions indicate:
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High water solubility (>100 mg/mL) due to ionic character
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LogP ≈ -1.2 (indicating hydrophilic dominance)
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pH-dependent solubility profile, with maximum solubility in acidic conditions (pH 2-4)
Hazard Category | GHS Code | Precautionary Measures |
---|---|---|
Skin Irritation | H315 | Wear nitrile gloves |
Serious Eye Damage | H319 | Use face shield |
Respiratory Irritation | H335 | Employ fume hood |
Environmental Impact
Predicted environmental fate parameters:
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Biodegradation Probability: 34% (low)
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Bioaccumulation Factor: 82 L/kg (moderate)
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Aquatic Toxicity (LC50): 12 mg/L (Daphnia magna)
These values necessitate strict waste management protocols to prevent aquatic ecosystem contamination .
Analytical Characterization Methods
Chromatographic Profiling
Recommended HPLC conditions:
Parameter | Specification |
---|---|
Column | C18, 150 × 4.6 mm, 3.5 μm |
Mobile Phase | 10 mM NH₄OAc (pH 3.5)/MeCN (95:5) |
Flow Rate | 1.0 mL/min |
Detection | UV 210 nm |
Retention Time | 6.8 ± 0.2 min |
Mass Spectrometric Identification
Characteristic fragmentation pattern (ESI+):
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